molecular formula C10H20OS B1485689 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol CAS No. 2098040-48-1

1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol

Cat. No.: B1485689
CAS No.: 2098040-48-1
M. Wt: 188.33 g/mol
InChI Key: REYSNOPECJUKJA-UHFFFAOYSA-N
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Description

1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a tert-butylsulfanyl group

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-9(2,3)12-8-10(11)6-4-5-7-10/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSNOPECJUKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with tert-butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran or dimethyl sulfoxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents

Major Products Formed:

    Oxidation: 1-[(Tert-butylsulfanyl)methyl]cyclopentanone

    Reduction: 1-[(Tert-butylsulfanyl)methyl]cyclopentanol

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used

Scientific Research Applications

1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-[(Tert-butylsulfanyl)methyl]cyclopentane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-[(Tert-butylsulfanyl)methyl]cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.

    1-[(Tert-butylsulfanyl)methyl]cyclopentanol: Similar structure but with a different functional group, affecting its reactivity and applications.

Uniqueness: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylsulfanyl group, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol
Reactant of Route 2
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol

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